molecular formula C4H6N4OS2 B3007077 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide CAS No. 304662-70-2

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide

Cat. No.: B3007077
CAS No.: 304662-70-2
M. Wt: 190.24
InChI Key: SCGDGLABUYRXBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiadiazole ring and an acetamide group makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS2/c5-2(9)1-10-4-8-7-3(6)11-4/h1H2,(H2,5,9)(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGDGLABUYRXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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